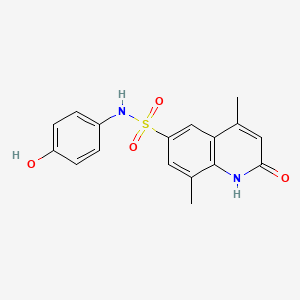

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Vue d'ensemble

Description

“N-(4-hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “N-(4-Hydroxyphenyl)maleimide”, has been reported. Its molecular formula is C10H7NO3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(4-hydroxyphenyl)glycine”, include a molar mass of 167.16 g/mol, a melting point of 244 °C, and a boiling point of 446.3 °C .

Mécanisme D'action

Target of Action

The primary target of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide, also known as Fenretinide , is the retinoid receptor. This compound inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets by inducing apoptosis, a process of programmed cell death, rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide affects several biochemical pathways related to cell growth and apoptosis. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . The compound’s ability to induce apoptosis rather than differentiation is a key feature that distinguishes it from vitamin A .

Pharmacokinetics

It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . All these properties render Fenretinide an attractive candidate for cancer chemoprevention .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, the application of nitrification inhibitors can have varying effects on the gross nitrification rate depending on the type of inhibitor used

Safety and Hazards

Orientations Futures

“N-(4-hydroxyphenyl)retinamide” or fenretinide has promising in vitro and in vivo antiviral activity against a range of flaviviruses and an established safety record, but there are challenges to its clinical use . Future research could focus on improving the solubility and reducing the first-pass intestinal elimination of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity

Cellular Effects

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide has been shown to have significant effects on various types of cells. For example, it has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOBIWPFJCCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333362 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899999-01-0 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)